n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine
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Overview
Description
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C13H22N2. It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with dimethyl and 3-methylbutan-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method is the alkylation of benzene-1,4-diamine with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where benzene-1,4-diamine and the alkylating agent are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent benzene-1,4-diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
n1,n1-Dimethylbenzene-1,4-diamine: Lacks the 3-methylbutan-2-yl group, making it less bulky and potentially less reactive.
n1,n1-Dimethyl-n4-(2-methylpropyl)benzene-1,4-diamine: Similar structure but with a different alkyl group, which can affect its reactivity and applications.
Uniqueness
n1,n1-Dimethyl-n4-(3-methylbutan-2-yl)benzene-1,4-diamine is unique due to the presence of both dimethyl and 3-methylbutan-2-yl groups. This combination of substituents can enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C13H22N2 |
---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(3-methylbutan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-10(2)11(3)14-12-6-8-13(9-7-12)15(4)5/h6-11,14H,1-5H3 |
InChI Key |
UQYAGVAEBHUMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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